6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-methylindole followed by carboxylation and subsequent cyclopropylamidation. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoindole-3-carboxaldehyde
- 7-Bromoquinoline-4-carboxylic acid
- Indole-6-boronic acid
- 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Uniqueness
6-Bromo-1-methyl-1H-indole-4-carboxylic acid cyclopropylamide stands out due to its specific substitution pattern and the presence of the cyclopropylamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H13BrN2O |
---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
6-bromo-N-cyclopropyl-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C13H13BrN2O/c1-16-5-4-10-11(6-8(14)7-12(10)16)13(17)15-9-2-3-9/h4-7,9H,2-3H2,1H3,(H,15,17) |
InChI Key |
APQHHYZLXZVZDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=C(C=C21)Br)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.